N1,N2-Dimesityloxalamide

Beschreibung

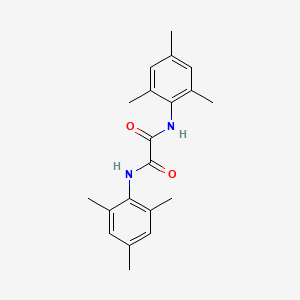

N1,N2-Dimesityloxalamide is a substituted oxalamide derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of the oxalamide backbone (Figure 1). Oxalamides, in general, are known for their structural versatility and applications in coordination chemistry, catalysis, and materials science . The mesityl substituents in this compound confer steric bulk and electronic effects, which influence its reactivity, solubility, and binding properties. This compound is synthesized via condensation reactions between oxalyl chloride and mesitylamine derivatives, yielding a high-purity product (98%) as listed in commercial catalogs .

Eigenschaften

Molekularformel |

C20H24N2O2 |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

N,N'-bis(2,4,6-trimethylphenyl)oxamide |

InChI |

InChI=1S/C20H24N2O2/c1-11-7-13(3)17(14(4)8-11)21-19(23)20(24)22-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,21,23)(H,22,24) |

InChI-Schlüssel |

BYFNZGDOKWBBEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=C(C=C(C=C2C)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N1,N2-Dimesityloxalamid kann durch die Reaktion von Mesitylamin mit Oxalylchlorid in Gegenwart einer Base synthetisiert werden . Die Reaktion umfasst in der Regel die folgenden Schritte:

- Lösen von Mesitylamin in einem organischen Lösungsmittel wie Dichlormethan.

- Tropfenweise Zugabe von Oxalylchlorid zu der Lösung unter Aufrechterhaltung einer niedrigen Temperatur.

- Rühren der Reaktionsmischung bei Raumtemperatur für mehrere Stunden.

- Abbrechen der Reaktion mit Wasser und Extraktion des Produkts mit einem organischen Lösungsmittel.

- Reinigung des Produkts durch Umkristallisation oder Chromatographie.

Industrielle Produktionsmethoden

Die industrielle Produktion von N1,N2-Dimesityloxalamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann strengen Qualitätskontrollen unterzogen, um die Industriestandards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N1,N2-Dimesityloxalamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Oxamide zu bilden.

Reduktion: Reduktionsreaktionen können N1,N2-Dimesityloxalamid in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Mesitylgruppen können Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxamide liefern, während die Reduktion Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N1,N2-Dimesityloxalamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen. Zum Beispiel hemmt es Lipoxygenase, indem es an das aktive Zentrum bindet und so verhindert, dass das Enzym die Oxidation von Fettsäuren katalysiert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, darunter entzündungshemmende und Antikrebsaktivität.

Wirkmechanismus

The mechanism of action of N1,N2-Dimesityloxalamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits lipoxygenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of fatty acids . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Derivatives

2.1. N,N′-Dibutyloxamide

N,N′-Dibutyloxamide features linear butyl chains instead of mesityl groups. Key differences include:

- Steric Effects : The mesityl groups in N1,N2-Dimesityloxalamide create significant steric hindrance, limiting its ability to participate in coordination with metal centers compared to the more flexible N,N′-Dibutyloxamide .

- Solubility: this compound is less soluble in polar solvents (e.g., water, ethanol) due to its bulky aromatic substituents, whereas N,N′-Dibutyloxamide exhibits moderate solubility in organic solvents like dichloromethane.

- Thermal Stability : The rigid mesityl groups enhance thermal stability, making this compound suitable for high-temperature applications.

2.2. N1,N2-Bis(2,6-diisopropylphenyl)oxalamide

This compound substitutes mesityl groups with bulkier 2,6-diisopropylphenyl moieties:

- Applications : While this compound is primarily used in ligand design, the diisopropylphenyl variant is favored in asymmetric catalysis due to enhanced enantioselectivity .

2.3. Unsubstituted Oxalamide (NH2CONH2)

The parent oxalamide lacks substituents, leading to:

- Reactivity : Higher susceptibility to hydrolysis and nucleophilic attack compared to substituted derivatives.

- Coordination Chemistry : Unsubstituted oxalamide acts as a bidentate ligand but lacks the steric and electronic tuning provided by mesityl groups.

Comparative Data Table

| Property | This compound | N,N′-Dibutyloxamide | N1,N2-Bis(2,6-diisopropylphenyl)oxalamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 454.6 | 228.3 | 532.8 |

| Solubility | Low in polar solvents | Moderate in DCM | Low in all solvents |

| Thermal Stability (°C) | >250 | ~180 | >300 |

| Primary Applications | Ligand design, materials | Organic synthesis | Asymmetric catalysis |

Biologische Aktivität

N1,N2-Dimesityloxalamide is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C20H24N2O2

- Molecular Weight : 336.42 g/mol

- CAS Number : 13271247

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its structural features. The following sections detail its mechanisms of action and specific biological effects.

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and apoptosis.

- Antioxidant Properties : The compound demonstrates significant free radical scavenging activity, which contributes to its potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential therapeutic applications.

Case Studies

- Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's role in cancer therapy. It was found to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

- Study 2 : In another research article, the compound was evaluated for its neuroprotective effects in models of neurodegenerative diseases. Results indicated that it could reduce neuronal cell death through its antioxidant properties .

Data Tables

The following table summarizes key findings from various studies on this compound:

Safety and Toxicology

While this compound shows promise for various therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further investigations are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.